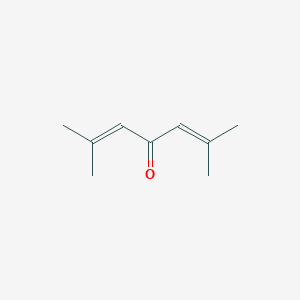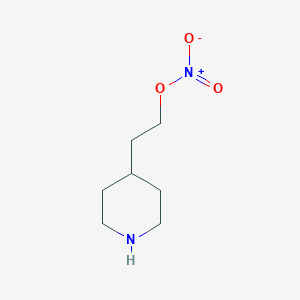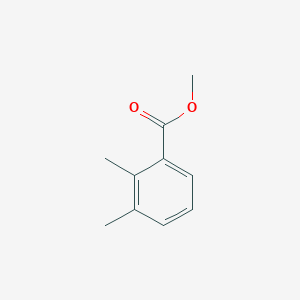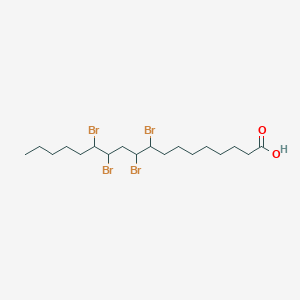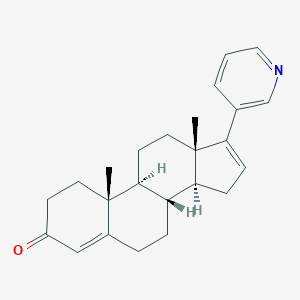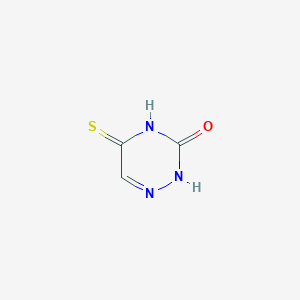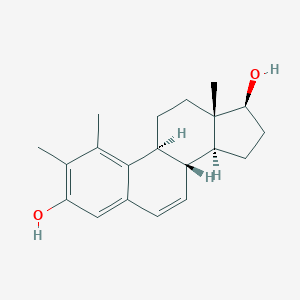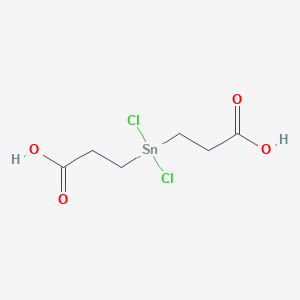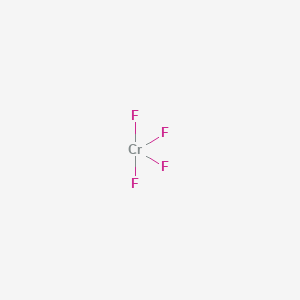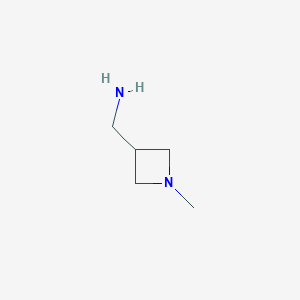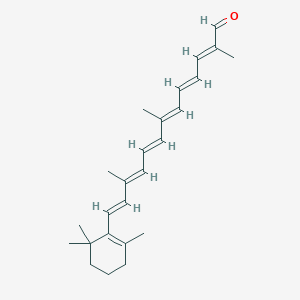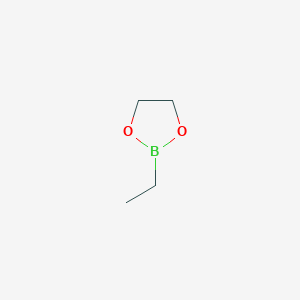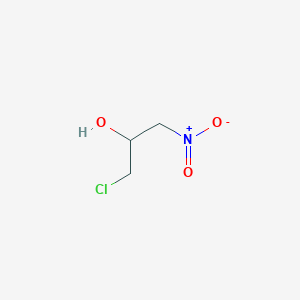
1-Chloro-3-nitropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-nitropropan-2-ol is a chemical compound with the molecular formula C3H6ClNO3. It is also known as nitrochloropropanol or CNP. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-nitropropan-2-ol is not well understood. However, it is believed that the compound acts as an alkylating agent, reacting with nucleophiles such as amino acids and DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Chloro-3-nitropropan-2-ol are not well studied. However, it is known that the compound can cause skin and eye irritation upon contact. It is also toxic when ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Chloro-3-nitropropan-2-ol in lab experiments is its versatility as a reagent for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 1-Chloro-3-nitropropan-2-ol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new drugs and therapies. Additionally, there is potential for the use of 1-Chloro-3-nitropropan-2-ol in the synthesis of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 1-Chloro-3-nitropropan-2-ol can be achieved through the reaction of 3-chloropropan-1-ol with nitric acid. The reaction is carried out in the presence of a catalyst, usually sulfuric acid. The resulting product is a yellowish liquid, which can be purified through distillation.
Applications De Recherche Scientifique
1-Chloro-3-nitropropan-2-ol is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a precursor for the synthesis of nitroalkenes, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of nitroalkanes, which are used as solvents and fuel additives.
Propriétés
Numéro CAS |
1713-83-3 |
|---|---|
Nom du produit |
1-Chloro-3-nitropropan-2-ol |
Formule moléculaire |
C3H6ClNO3 |
Poids moléculaire |
139.54 g/mol |
Nom IUPAC |
1-chloro-3-nitropropan-2-ol |
InChI |
InChI=1S/C3H6ClNO3/c4-1-3(6)2-5(7)8/h3,6H,1-2H2 |
Clé InChI |
GHOZXWSYKQABAS-UHFFFAOYSA-N |
SMILES |
C(C(CCl)O)[N+](=O)[O-] |
SMILES canonique |
C(C(CCl)O)[N+](=O)[O-] |
Autres numéros CAS |
1713-83-3 |
Synonymes |
1-chloro-3-nitro-propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



